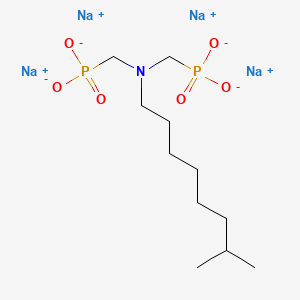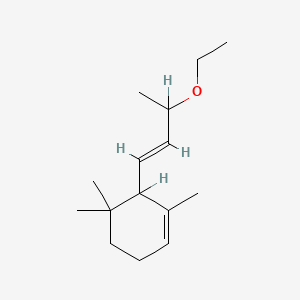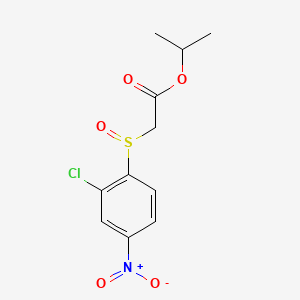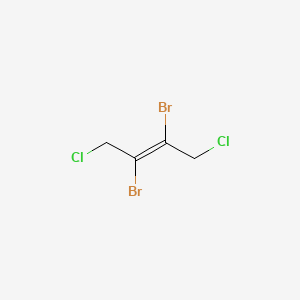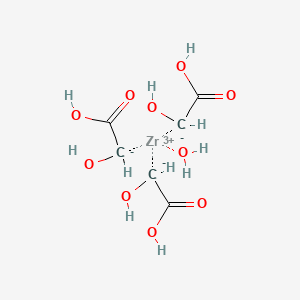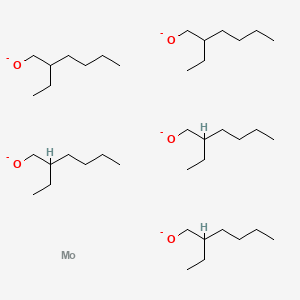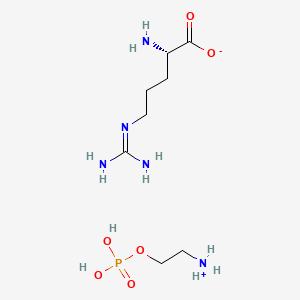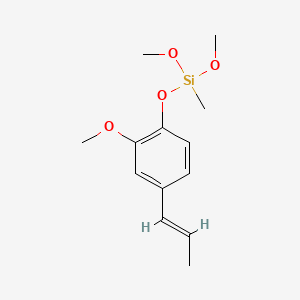
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is a chemical compound with the molecular formula C13H20O4Si. It is a derivative of phenol and contains both methoxy and propenyl functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane typically involves the reaction of 2-methoxy-4-(1-propenyl)phenol with a silane reagent. One common method is the nucleophilic substitution reaction where 2-methoxy-4-(1-propenyl)phenol reacts with dimethoxymethylsilane in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the methoxy groups .
Aplicaciones Científicas De Investigación
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Uniqueness
Dimethoxy(2-methoxy-4-(1-propenyl)phenoxy)methylsilane is unique due to the presence of the silane group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where the silane functionality is required .
Propiedades
Número CAS |
83817-64-5 |
|---|---|
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
dimethoxy-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6-10H,1-5H3/b7-6+ |
Clave InChI |
HCQLHYNNWLFIIJ-VOTSOKGWSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
SMILES canónico |
CC=CC1=CC(=C(C=C1)O[Si](C)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



